1-[(Trimethylsilyl)methyl]benzotriazole
Overview
Description
1-[(Trimethylsilyl)methyl]benzotriazole is an organic compound with the molecular formula C10H15N3Si. It is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyl group attached to a benzotriazole moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
1-[(Trimethylsilyl)methyl]benzotriazole, also known as benzotriazol-1-ylmethyl(trimethyl)silane, is primarily used as a reactant in alkylation reactions
Mode of Action
This compound acts as a one-carbon synthon for one-carbon homologation of carboxylic acids . In other words, it provides a one-carbon unit that can be incorporated into other molecules during chemical reactions. This is particularly useful in organic synthesis, where the introduction of a one-carbon unit can significantly alter the properties of the resulting compound.
Biochemical Pathways
As a chemical reagent, this compound does not participate in biochemical pathways in the same way that a drug or enzyme might. Instead, it is used in synthetic chemistry to facilitate specific reactions. For example, it has been used in the preparation of an inhibitor of the p53-MDM2 complex formation .
Pharmacokinetics
For instance, it is soluble in most organic solvents .
Result of Action
The primary result of the action of this compound is the formation of new chemical bonds. This can lead to the synthesis of new compounds with desired properties. For example, it has been used as a reactant for alkylation reactions and in the preparation of an inhibitor of the p53-MDM2 complex formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Trimethylsilyl)methyl]benzotriazole can be synthesized through the reaction of trimethylchlorosilane with benzotriazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(Trimethylsilyl)methyl]benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Alkylation Reactions: It is often used in alkylation reactions to introduce a benzotriazole moiety into other molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Sodium hydride, potassium carbonate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted benzotriazoles and various alkylated derivatives .
Scientific Research Applications
1-[(Trimethylsilyl)methyl]benzotriazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)-1H-benzotriazole: Similar in structure but lacks the methyl group attached to the trimethylsilyl moiety.
1-(Methoxymethyl)-1H-benzotriazole: Contains a methoxymethyl group instead of a trimethylsilyl group.
1-(2-Pyridylcarbonyl)benzotriazole: Contains a pyridylcarbonyl group, offering different reactivity and applications.
Uniqueness
1-[(Trimethylsilyl)methyl]benzotriazole is unique due to the presence of the trimethylsilyl group, which imparts stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .
Properties
IUPAC Name |
benzotriazol-1-ylmethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3Si/c1-14(2,3)8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGRHLJMRVGQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391398 | |
Record name | 1-[(Trimethylsilyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122296-00-8 | |
Record name | 1-[(Trimethylsilyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(Trimethylsilyl)methyl]benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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